molecular formula C16H25ClN2OS B13759145 1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo(c)thiophene-1-carboxamide HCl CAS No. 26106-14-9

1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo(c)thiophene-1-carboxamide HCl

Cat. No.: B13759145
CAS No.: 26106-14-9
M. Wt: 328.9 g/mol
InChI Key: USEUMOFEFZJRIT-UHFFFAOYSA-N
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Description

1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxamide HCl is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its benzo©thiophene core, which is a sulfur-containing heterocycle, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxamide HCl typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzo©thiophene core: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Introduction of the carboxamide group: This step often involves the reaction of the benzo©thiophene derivative with an appropriate amine under conditions that facilitate amide bond formation.

    Addition of the dimethylamino propyl group: This is usually done through alkylation reactions, where the benzo©thiophene derivative is reacted with a dimethylamino propyl halide in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxamide HCl can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzo©thiophene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The dimethylamino propyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary or secondary amines, and various substituted derivatives of the original compound.

Scientific Research Applications

1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxamide HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxamide HCl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A commonly used carbodiimide reagent for coupling reactions.

    Cabergoline: A compound with a similar dimethylamino propyl group, used as a dopamine receptor agonist.

    ZZW-115 trihydrochloride: Another compound with a dimethylamino propyl group, used in biological research.

Uniqueness

1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxamide HCl is unique due to its benzo©thiophene core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

26106-14-9

Molecular Formula

C16H25ClN2OS

Molecular Weight

328.9 g/mol

IUPAC Name

3-(1-carbamoyl-3,3-dimethyl-2-benzothiophen-1-yl)propyl-dimethylazanium;chloride

InChI

InChI=1S/C16H24N2OS.ClH/c1-15(2)12-8-5-6-9-13(12)16(20-15,14(17)19)10-7-11-18(3)4;/h5-6,8-9H,7,10-11H2,1-4H3,(H2,17,19);1H

InChI Key

USEUMOFEFZJRIT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(S1)(CCC[NH+](C)C)C(=O)N)C.[Cl-]

Origin of Product

United States

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